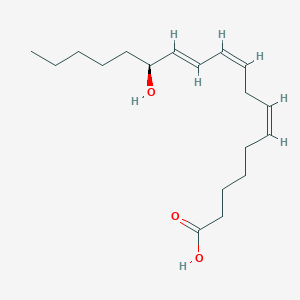

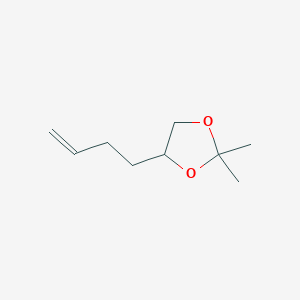

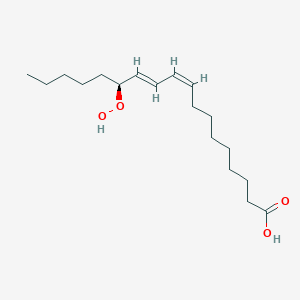

![molecular formula C16H24Cl2N2O B163737 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate CAS No. 207738-08-7](/img/structure/B163737.png)

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate

Vue d'ensemble

Description

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate, also known as TMB dihydrochloride, is a white solid that forms a pale blue-green liquid in solution with ethyl acetate . It is a chromophore substrate used in staining procedures in immunohistochemistry and enzyme-linked immunosorbent assays (ELISA) . It is a noncarcinogenic substitute for benzidine .

Molecular Structure Analysis

The molecular formula of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is C16H22Cl2N2 . The SMILES string representation is Cl.Cl.CC1=CC(CC©=C1N)C1=CC©=C(N)C©=C1 .Chemical Reactions Analysis

One electron oxidation of TMB results in a radical cation that forms a charge-transfer complex with the unoxidized compound . The resulting one-electron oxidation product is a diimine-diamine complex, which causes the solution to take on a blue color .Physical And Chemical Properties Analysis

The compound is a white powder . It is soluble in DMSO (∼1.7 mg/ml), and 1:300 DMSO:PBS (pH 7.2) (0.03 mg/ml) . It is moisture and light sensitive and should be stored away from oxidizing agents, heat, light, acids, and water/moisture .Applications De Recherche Scientifique

Peroxidase Substrate

This compound is a sensitive chromogen substrate for peroxidase . It is used in various biochemical assays that involve peroxidase, such as the enzyme-linked immunosorbent assay (ELISA) .

Non-Carcinogenic Substitute for Benzidine

It is non-carcinogenic and can be used as a safe substitute for benzidine . This makes it a safer choice for use in laboratories and industrial applications.

Quantifying Hemoglobin

This compound is useful in quantifying hemoglobin . It can be used in medical and biological research to measure the amount of hemoglobin in samples.

Staining Myeloperoxidase-Containing Granules in Granulocytes

It is used in staining myeloperoxidase-containing granules in granulocytes . This is particularly useful in histology and pathology for visualizing certain types of cells.

Use in ELISA Procedures

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is suitable as a peroxidase substrate for use in ELISA procedures . The substrate produces a soluble end product that is pale blue in color and can be read spectrophotometrically at 370 or 620-650 nm .

Use in Reverse Dot Blot (RDB)

This compound has also been used as a horseradish peroxidase substrate in reverse dot blot (RDB) . RDB is a type of blotting technique used in molecular biology for detection of specific sequences in DNA samples.

Mécanisme D'action

Target of Action

The primary target of 3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate (TMB-d) is peroxidase . Peroxidase is an enzyme that plays a crucial role in the oxidation-reduction process in cells. It catalyzes the conversion of hydrogen peroxide to water, preventing cellular damage from oxidative stress .

Mode of Action

TMB-d interacts with peroxidase in a way that it serves as a chromogenic substrate for the enzyme . When oxidized by peroxidase, TMB-d undergoes a change that results in the formation of a blue-colored product . This color change is often utilized in various biochemical assays, such as enzyme-linked immunosorbent assays (ELISAs), to detect the presence or quantify the amount of peroxidase .

Biochemical Pathways

The interaction of TMB-d with peroxidase affects the oxidation-reduction pathway in cells . The end product of this reaction is a blue-colored compound, which can be measured spectrophotometrically .

Pharmacokinetics

Given its use as a laboratory reagent, it is likely that these properties are primarily determined by the experimental conditions under which it is used .

Result of Action

The molecular and cellular effects of TMB-d’s action primarily involve its role as a chromogenic substrate for peroxidase . The oxidation of TMB-d results in a color change that can be used to detect and quantify peroxidase activity . This has important implications in various biochemical assays, including those used for disease diagnosis and monitoring .

Action Environment

The action, efficacy, and stability of TMB-d can be influenced by various environmental factors. For instance, the pH and temperature of the solution can affect the rate of the peroxidase-catalyzed reaction . Additionally, the presence of other substances, such as inhibitors or enhancers of peroxidase, can also impact the reaction . Therefore, careful control of experimental conditions is necessary when using TMB-d .

Safety and Hazards

3,3’,5,5’-Tetramethyl-[1,1’-biphenyl]-4,4’-diamine dihydrochloride hydrate is harmful in contact with skin, if inhaled, and if swallowed . It is suspected of causing genetic defects . Personal protective equipment, including protective gloves, clothing, eye protection, and face protection, should be used .

Propriétés

IUPAC Name |

4-(4-amino-3,5-dimethylphenyl)-2,6-dimethylaniline;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2.2ClH.H2O/c1-9-5-13(6-10(2)15(9)17)14-7-11(3)16(18)12(4)8-14;;;/h5-8H,17-18H2,1-4H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCWTKDFVVSVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C2=CC(=C(C(=C2)C)N)C.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597911 | |

| Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate | |

CAS RN |

207738-08-7 | |

| Record name | 3,3',5,5'-Tetramethyl[1,1'-biphenyl]-4,4'-diamine--hydrogen chloride--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3â?²,5,5â?²-Tetramethylbenzidine dihydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

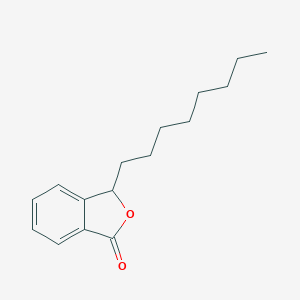

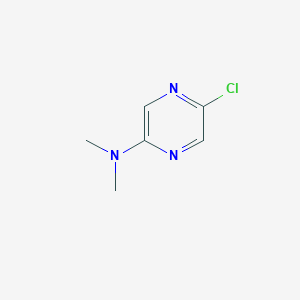

![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)

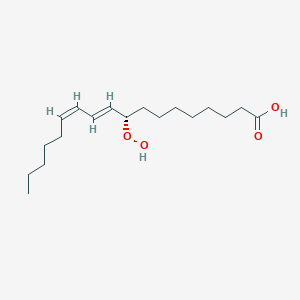

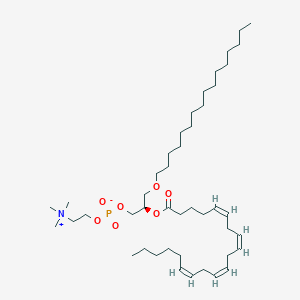

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)